

# Application Notes and Protocols for In Vivo Xenograft Models in Mezigdomide Studies

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## Compound of Interest

Compound Name: CC-92480

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

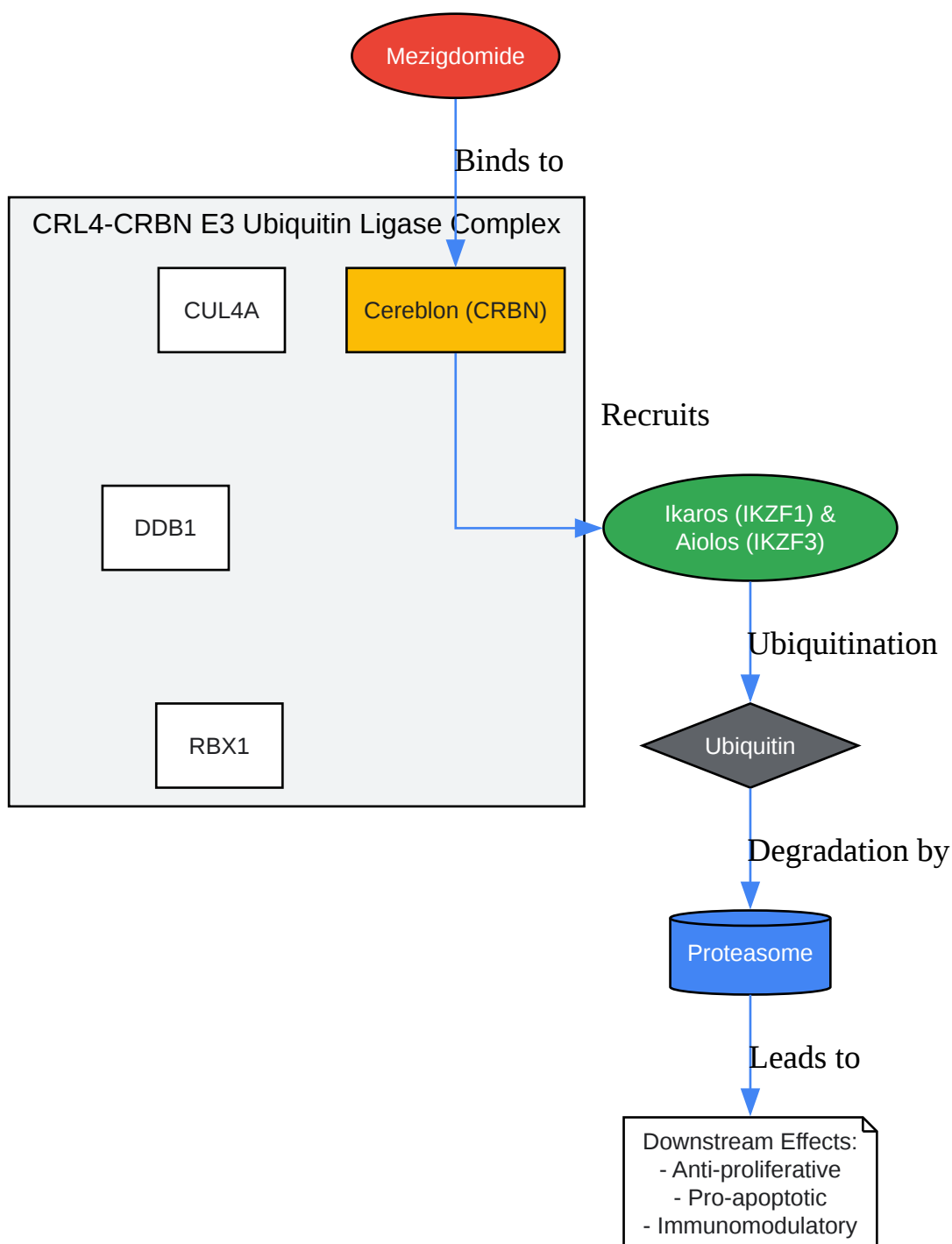
Mezigdomide (formerly **CC-92480**) is a novel and potent oral cereblon E3 ligase modulator (CELMoD™) with significant anti-tumor and immunomodulatory activities. It demonstrates a higher binding affinity to its target, cereblon (CRBN), compared to earlier immunomodulatory agents like lenalidomide and pomalidomide. This enhanced binding leads to the rapid and efficient ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2][3] The degradation of these transcription factors results in direct cytotoxic effects on multiple myeloma (MM) cells and stimulates an anti-tumor immune response.[4][5]

Preclinical studies have consistently shown Mezigdomide's potent anti-proliferative and apoptotic effects in MM, including in cell lines and xenograft models resistant to both lenalidomide and pomalidomide.[1][2][4] Furthermore, Mezigdomide exhibits synergistic activity with other anti-myeloma agents, such as dexamethasone and the proteasome inhibitor bortezomib.[1][6]

These application notes provide detailed protocols for utilizing in vivo xenograft models to evaluate the efficacy of Mezigdomide, both as a monotherapy and in combination with other therapeutic agents.

## Mechanism of Action Signaling Pathway

Mezigdomide modulates the substrate specificity of the CRL4-CRBN E3 ubiquitin ligase complex. Upon binding to CRBN, Mezigdomide induces a conformational change that facilitates the recruitment of neosubstrates, primarily Ikaros and Aiolos, to the complex for ubiquitination and subsequent degradation by the proteasome. This targeted degradation of Ikaros and Aiolos, which are critical for myeloma cell survival, leads to downstream anti-tumor effects.



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Mezigdomide's Mechanism of Action.

## Experimental Protocols

## Protocol 1: Subcutaneous Multiple Myeloma Xenograft Model for Mezigdomide Monotherapy

This protocol outlines the establishment of a subcutaneous multiple myeloma xenograft model to assess the anti-tumor efficacy of Mezigdomide as a single agent. The lenalidomide-resistant H929-1051 cell line is recommended for these studies to evaluate Mezigdomide's activity in a clinically relevant resistant setting.

### Materials:

- Cell Line: H929-1051 human multiple myeloma cells (or other suitable MM cell line).
- Animals: 6-8 week old female immunodeficient mice (e.g., SCID or NOD/SCID).
- Reagents: RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin, PBS, Matrigel (or other extracellular matrix), Mezigdomide (**CC-92480**), appropriate vehicle for oral gavage.
- Equipment: Hemocytometer or automated cell counter, sterile syringes and needles, oral gavage needles, calipers, animal balance.

### Procedure:

- Cell Culture: Culture H929-1051 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO<sub>2</sub>.
- Cell Preparation for Implantation:
  - Harvest cells during the logarithmic growth phase.
  - Wash cells twice with sterile PBS.
  - Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of  $5 \times 10^7$  cells/mL.
- Tumor Implantation:
  - Anesthetize the mice.

- Subcutaneously inject 0.1 mL of the cell suspension ( $5 \times 10^6$  cells) into the right flank of each mouse.
- Tumor Growth Monitoring:
  - Monitor mice for tumor formation.
  - Once tumors are palpable, measure tumor dimensions (length and width) with calipers twice weekly.
  - Calculate tumor volume using the formula:  $\text{Volume} = (\text{Length} \times \text{Width}^2)/2$ .
  - Monitor animal body weight and general health throughout the study.
- Randomization and Treatment:
  - When tumors reach an average volume of approximately 100-150 mm<sup>3</sup>, randomize mice into treatment and control groups (n=8-10 mice per group).
  - Treatment Group: Administer Mezigdomide orally via gavage at the desired dose (e.g., 0.5 - 2 mg/kg).
  - Control Group: Administer an equivalent volume of the vehicle.
  - Treatment Schedule: Administer treatment once daily (QD) for 21 consecutive days.
- Endpoint Analysis:
  - Continue monitoring tumor volume and body weight.
  - At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
  - Calculate tumor growth inhibition (TGI) as a percentage.

## Protocol 2: Mezigdomide in Combination with Dexamethasone in a Lenalidomide-Resistant Xenograft

## Model

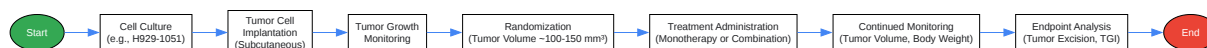
This protocol is designed to evaluate the synergistic anti-tumor effects of Mezigdomide in combination with dexamethasone.

Procedure:

Follow the steps outlined in Protocol 1, with the following modifications to the treatment groups:

- Group 1 (Control): Vehicle administration.
- Group 2 (Mezigdomide Monotherapy): Mezigdomide administered orally (QD).
- Group 3 (Dexamethasone Monotherapy): Dexamethasone administered (e.g., intraperitoneally or orally) at a clinically relevant dose.
- Group 4 (Combination Therapy): Mezigdomide and dexamethasone administered concurrently at their respective doses and schedules.

Experimental Workflow Diagram:



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## References

- 1. Mezigdomide—A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]

- 3. CC-92480: A Promising CELMoD with Potent Anti-Myeloma and Immune-Stimulating Properties [synapse.patsnap.com]
- 4. focusononcology.com [focusononcology.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
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